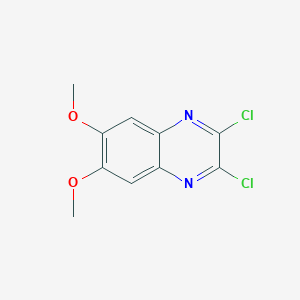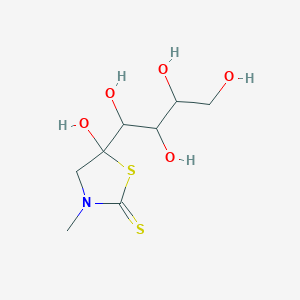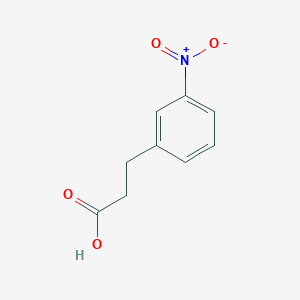
3-(3-Nitrophenyl)propionic acid
Übersicht
Beschreibung
3-(3-Nitrophenyl)propionic acid is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. It is related to other nitrophenyl propionic acids, which have been synthesized and characterized in different studies. These compounds often exhibit unique physical and chemical properties that make them suitable for applications such as solid-phase peptide synthesis, antitumor activity, radiosensitization, and as antibacterial agents .
Synthesis Analysis
The synthesis of related compounds often involves starting materials such as veratraldehyde or nitro-substituted aromatic compounds. For instance, a photocleavable linker with a similar structure was synthesized from veratraldehyde, which involved simple reaction and separation steps . Organotin(IV) carboxylates of a related compound were synthesized and characterized by spectroscopic methods, demonstrating the versatility of these compounds in forming complex structures .
Molecular Structure Analysis
The molecular structures of these compounds have been determined using techniques such as single crystal X-ray diffraction analysis. For example, organotin(IV) carboxylates showed a 1D chain polymer structure and a dimeric tetraorganodistannoxane arrangement . Similarly, metal complexes with nitro-substituted derivatives have been characterized, revealing how the organic ligands bond to metal ions .
Chemical Reactions Analysis
Chemical reactions involving nitrophenyl propionic acids can lead to the formation of various products. For instance, β-[3-Nitrophenyl]-β-[anthron-(9)-yl-(10)]-propionic acid did not undergo cyclisation to form a hydrindone derivative but reacted with concentrated sulfuric acid to form other compounds . The reactivity of these compounds can be tailored for specific applications, such as the synthesis of peptides or the formation of noncentrosymmetric crystals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(3-Nitrophenyl)propionic acid and its derivatives have been explored through various studies. These compounds often form hydrogen-bonded framework structures, as seen in the crystal structures of 3-nitrophthalic acid and its adducts . The antibacterial activity of 3-nitro propionic acid has been demonstrated, showing its potential as an antibacterial agent with minimal inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogenic bacteria .
Wissenschaftliche Forschungsanwendungen
Chemical Research
- Field : Chemical Research
- Application : “3-(3-Nitrophenyl)propionic acid” is used as a raw material and intermediate in chemical research . It’s slightly soluble in water and should be stored at a temperature of 0-5°C .
- Methods of Application : The specific methods of application in chemical research can vary greatly depending on the particular experiment or synthesis being conducted. Unfortunately, the sources do not provide specific experimental procedures or technical details .
- Results or Outcomes : The outcomes of its use in chemical research are not specified in the sources .
Cancer Treatment
- Field : Cancer Immunotherapy
- Application : “3-(2-nitrophenyl) propionic acid-paclitaxel nanoparticles (NPPA-PTX NPs)” have been shown to act as immunogenic cell death (ICD) inducers, stimulating an antitumor response .
- Methods of Application : The compound is used to create nanoparticles that are then combined with an anti-PD-L1 antibody for in vivo application . The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes : The results demonstrate that NPPA-PTX NPs induce ICD of MDA-MB-231 and 4T1 cells through upregulation of CRT and HMGB1, reactivating the antitumor immunity via recruitment of infiltrating CD3+, CD4+, CD8+ T cells, secreting IFN-c, TNF-, and the enhanced antitumor activity by combining with aPD-L1 .
Organic Synthesis
- Field : Organic Synthesis
- Application : “3-(3-Nitrophenyl)propionic acid” is used as a raw material and intermediate in organic synthesis . It’s slightly soluble in water and should be stored at a temperature of 0-5°C .
- Methods of Application : The specific methods of application in organic synthesis can vary greatly depending on the particular experiment or synthesis being conducted. Unfortunately, the sources do not provide specific experimental procedures or technical details .
- Results or Outcomes : The outcomes of its use in organic synthesis are not specified in the sources .
Pharmaceuticals
- Field : Pharmaceuticals
- Application : “3-(3-Nitrophenyl)propionic acid” is used as a raw material and intermediate in the production of pharmaceuticals .
- Methods of Application : The specific methods of application in pharmaceutical production can vary greatly depending on the particular drug being synthesized. Unfortunately, the sources do not provide specific experimental procedures or technical details .
- Results or Outcomes : The outcomes of its use in pharmaceutical production are not specified in the sources .
Agrochemicals
- Field : Agrochemicals
- Application : “3-(3-Nitrophenyl)propionic acid” is used as a raw material and intermediate in the production of agrochemicals .
- Methods of Application : The specific methods of application in agrochemical production can vary greatly depending on the particular product being synthesized. Unfortunately, the sources do not provide specific experimental procedures or technical details .
- Results or Outcomes : The outcomes of its use in agrochemical production are not specified in the sources .
Dyestuff
- Field : Dyestuff
- Application : “3-(3-Nitrophenyl)propionic acid” is used as a raw material and intermediate in the production of dyestuff .
- Methods of Application : The specific methods of application in dyestuff production can vary greatly depending on the particular dye being synthesized. Unfortunately, the sources do not provide specific experimental procedures or technical details .
- Results or Outcomes : The outcomes of its use in dyestuff production are not specified in the sources .
Safety And Hazards
The safety information for 3-(3-Nitrophenyl)propionic acid indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOANOABZUNJOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375063 | |
| Record name | 3-(3-Nitrophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitrophenyl)propionic acid | |
CAS RN |
1664-57-9 | |
| Record name | 3-(3-Nitrophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Nitrophenyl)propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



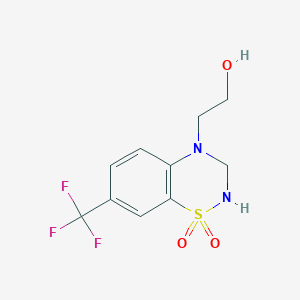
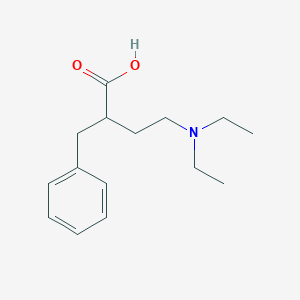
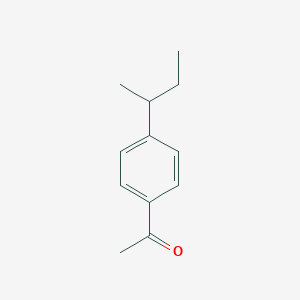
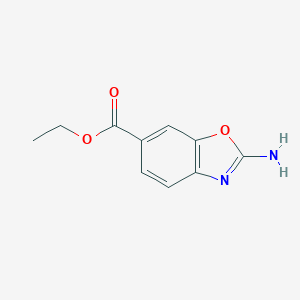

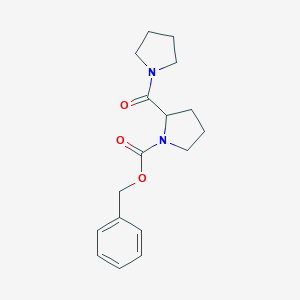
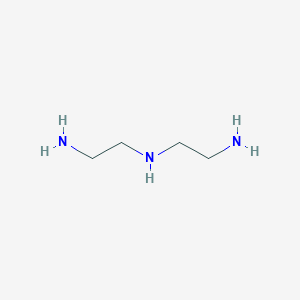
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B155797.png)
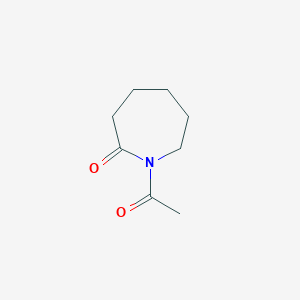
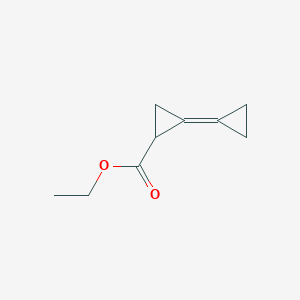
![1-Tricyclo[8.2.2.2(4,7)]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaen-5-yl-ethanone](/img/structure/B155803.png)
